Cas no 2228679-60-3 (O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine)
O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine
- O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine
- EN300-1808087
- 2228679-60-3
-
- Inchi: 1S/C13H15NO/c1-9-7-8-12(10(2)15-14)13-6-4-3-5-11(9)13/h3-8,10H,14H2,1-2H3
- InChI Key: DGIOAGDJOFISAR-UHFFFAOYSA-N
- SMILES: O(C(C)C1C=CC(C)=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 201.115364102g/mol
- Monoisotopic Mass: 201.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.2Ų
O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808087-0.05g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-0.1g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-0.25g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-0.5g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-1.0g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1808087-2.5g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-5.0g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1808087-10.0g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1808087-1g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1808087-5g |
O-[1-(4-methylnaphthalen-1-yl)ethyl]hydroxylamine |
2228679-60-3 | 5g |
$3687.0 | 2023-09-19 |
O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine
Professional Introduction to O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine (CAS No. 2228679-60-3)
O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine, a compound with the chemical formula C₁₃H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 2228679-60-3, has garnered attention due to its structural complexity and potential applications in drug development. The presence of a hydroxylamine functional group and a substituted naphthalene ring makes it an intriguing candidate for further investigation in medicinal chemistry.
The naphthalene core, specifically the 4-methyl derivative, contributes to the compound's lipophilicity and electronic properties, which are critical factors in determining its biological activity. In recent years, there has been a growing interest in molecules that incorporate naphthalene moieties due to their role as pharmacophores in various therapeutic agents. The hydroxylamine group introduces a polar moiety, enhancing the compound's solubility in both polar and non-polar solvents, which is advantageous for formulating drug candidates.
Recent studies have highlighted the importance of hydroxylamine derivatives in the development of novel bioactive compounds. Hydroxylamine functionalities are known to participate in various chemical reactions, including oxidation-reduction processes and nucleophilic additions, making them valuable intermediates in synthetic chemistry. The compound O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine has been explored in several synthetic pathways, demonstrating its versatility as a building block for more complex molecules.
In the realm of drug discovery, the structural features of O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine make it a promising candidate for further pharmacological evaluation. The combination of the aromatic naphthalene ring and the hydroxylamine group suggests potential interactions with biological targets such as enzymes and receptors. This has prompted researchers to investigate its binding affinity and efficacy in various pharmacological assays.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Hydroxylamine derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in pro-inflammatory cascades. Additionally, their ability to scavenge reactive oxygen species makes them candidates for therapeutic applications in conditions where oxidative damage is a prominent feature.
The synthesis of O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework. These methodologies not only showcase the compound's feasibility for large-scale production but also open avenues for modifying its structure to enhance its pharmacological profile.
As research continues to evolve, the applications of O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine are likely to expand. The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process for novel bioactive compounds. By leveraging these tools, researchers can rapidly assess the potential of this molecule and its derivatives in various therapeutic contexts.
The future prospects of O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine are promising, with ongoing studies focusing on optimizing its chemical properties and exploring new synthetic routes. The development of more efficient synthetic methodologies will be crucial for scaling up production and facilitating further pharmacological investigations. Additionally, collaborations between academia and industry will be essential for translating laboratory findings into clinical applications.
In conclusion, O-1-(4-methylnaphthalen-1-yl)ethylhydroxylamine (CAS No. 2228679-60-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research progresses, this compound is expected to play a pivotal role in addressing unmet medical needs across various disease areas.
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